Methyl biotin

説明

Methyl biotin, a derivative of biotin (vitamin B7), is a compound that plays a crucial role in various biochemical processes. Biotin itself is an essential cofactor for carboxylase enzymes, which are involved in metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . This compound retains these vital functions while offering unique properties that make it valuable in scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl biotin typically involves the methylation of biotin. One common method is the reaction of biotin with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through chemical synthesis or microbial fermentation. Chemical synthesis involves the methylation process described above, while microbial fermentation leverages genetically engineered microorganisms to produce biotin, which is then chemically modified to obtain this compound .

化学反応の分析

Types of Reactions: Methyl biotin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form biotin sulfoxide or biotin sulfone under specific conditions.

Reduction: Reduction reactions can convert biotin sulfoxide back to this compound.

Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Biotin sulfoxide, biotin sulfone.

Reduction: this compound.

Substitution: Derivatives of biotin with different functional groups.

科学的研究の応用

Cancer Therapeutics

Targeted Drug Delivery

Methyl biotin has shown promise in cancer therapeutics due to its ability to target biotin receptors that are overexpressed in various tumor types. Recent studies have highlighted the development of biotin-based conjugates that enhance the specificity and efficacy of chemotherapy drugs. For instance, biotin conjugates can be linked to anti-cancer agents, improving drug uptake by cancer cells through receptor-mediated endocytosis. This method not only increases the therapeutic effect but also reduces systemic toxicity associated with conventional chemotherapy .

Case Study: Biotin-Decorated Liposomes

A study introduced dual folate/biotin-decorated liposomes loaded with an anticancer agent that effectively inhibited HeLa cell migration and adhesion, suggesting a potential application in preventing cancer metastasis. The liposomes demonstrated superior specificity for cancer cells compared to non-targeted formulations, underscoring the utility of this compound in targeted cancer therapy .

Epigenetic Regulation

Genome Stability

Research indicates that this compound plays a role in maintaining genome stability by interacting synergistically with methyl donors. A study involving mouse models demonstrated that a biotin-deficient diet led to a significant increase in tumor load, highlighting the importance of adequate biotin levels for genomic integrity and cancer risk reduction . This interaction between methyl donors and biotin is crucial for repressing long terminal repeats (LTRs) associated with genome instability.

Case Study: Biotin and Methyl Donors

In a feeding study with agouti mice, researchers found that biotin supplementation, in conjunction with methyl donors, significantly repressed LTR activity, thereby contributing to genome stability. This finding emphasizes the potential of this compound in nutritional strategies aimed at reducing cancer risk and improving overall health outcomes .

Biochemical Research

Enzyme Inhibition Studies

this compound derivatives have been investigated for their inhibitory effects on specific enzymes involved in biotin metabolism. For example, biotinyl-methyl 4-(amidomethyl)benzoate was identified as a competitive inhibitor of biotin-dependent enzymes, demonstrating significant inhibition at certain concentrations. Such findings are pivotal for understanding the biochemical pathways involving biotin and its derivatives .

| Compound | Enzyme Target | Inhibition (%) at 1 mM |

|---|---|---|

| Biotinyl-methyl 4-(amidomethyl)benzoate | Biotin-dependent enzyme | 80% |

Nutritional Implications

Biotin Requirements in Health

this compound's role extends into nutritional science, where it is vital for determining human dietary requirements for optimal health. Studies suggest that many populations may be marginally deficient in biotin, which can lead to adverse health outcomes such as increased cancer risk and impaired immune function . Understanding these requirements is essential for developing dietary guidelines and interventions.

作用機序

Methyl biotin functions by acting as a cofactor for carboxylase enzymes. It facilitates the transfer of carboxyl groups in metabolic reactions, which is essential for processes such as gluconeogenesis, lipogenesis, and amino acid catabolism. The molecular targets of this compound include acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase .

類似化合物との比較

Biotin: The parent compound, essential for similar biochemical processes.

Biotin methyl ester: Another derivative used in biochemical assays.

Diaminobiotin: A biotin analog with different binding properties.

Uniqueness of Methyl Biotin: this compound is unique due to its methyl group, which can influence its binding affinity and specificity for biotin-dependent enzymes. This modification can enhance its utility in certain biochemical assays and industrial applications .

生物活性

Methyl biotin, also known as biotin methyl ester, is a derivative of biotin (vitamin B7) that has gained attention for its potential biological activities and therapeutic applications. Biotin itself is essential for various metabolic processes, including fatty acid synthesis and amino acid metabolism. The methylation of biotin may alter its biological activity and enhance its utility in medical and biochemical applications.

Enzymatic Role in Biotin Synthesis

This compound plays a crucial role in the synthesis of biotin through the action of specific enzymes. The BioC O-methyltransferase catalyzes the methyl esterification of malonyl-acyl carrier protein, which is an essential step in the biosynthesis of the pimeloyl moiety of biotin. This enzymatic activity has been confirmed through various studies, indicating that this compound is integral to the metabolic pathways that produce biotin in organisms such as Escherichia coli .

Cellular Uptake and Therapeutic Potential

Recent research has explored the use of dual folate/biotin-decorated liposomes for targeted drug delivery in cancer therapy. These liposomes have shown enhanced cellular uptake in cancer cells expressing high levels of folate and biotin receptors. The incorporation of this compound into these delivery systems may improve their efficacy by facilitating better interaction with cellular pathways involved in metabolism and drug resistance .

Case Studies on this compound Efficacy

- Case Study on Skin Conditions : A clinical case demonstrated that administration of crystalline biotin (including methylated forms) improved skin conditions associated with biotin deficiency. Patients showed significant improvement in symptoms after treatment, suggesting potential therapeutic benefits of this compound in dermatological applications .

- Biotin-Dependent Disorders : Research has indicated that defects in biotin metabolism, including those involving this compound, can lead to severe metabolic disorders such as propionic acidemia. Understanding the biological activity of this compound can provide insights into therapeutic strategies for managing these conditions .

This compound's biological activity is linked to its role as a coenzyme in carboxylation reactions, which are critical for various metabolic pathways. It acts as a prosthetic group for enzymes involved in the transfer of carbon dioxide, influencing metabolic processes such as gluconeogenesis and fatty acid synthesis .

Data Table: Comparison of Biological Activities

| Activity | This compound | Biotin |

|---|---|---|

| Enzymatic Role | Essential for O-methylation in biosynthesis | Coenzyme for carboxylases |

| Cellular Uptake | Enhanced via liposome targeting | Standard uptake mechanisms |

| Therapeutic Applications | Potential in cancer therapy | Nutritional supplementation |

| Impact on Metabolism | Modifies metabolic pathways | Directly involved in energy metabolism |

Recent Studies

- Biotin Homeostasis : Recent findings indicate that maintaining adequate levels of biotin (including its methylated forms) is crucial for preventing genomic instability and various metabolic disorders .

- Targeted Drug Delivery : Studies have shown that incorporating this compound into drug delivery systems can enhance the specificity and efficacy of treatments for conditions like cancer .

- Genetic Studies : Investigations into genetic mutations affecting holocarboxylase synthetase (HLCS), which is vital for biotin metabolism, have highlighted the importance of this compound in genetic regulation and metabolic stability .

特性

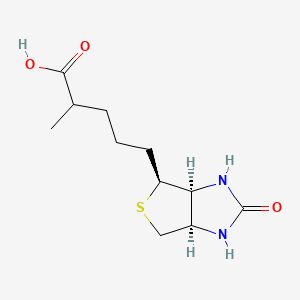

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16)/t6?,7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBSLIBPXCFHDN-UYXKVSBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858021 | |

| Record name | 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415725-35-8 | |

| Record name | 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。